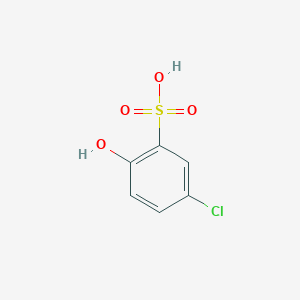

5-Chloro-2-hydroxybenzenesulfonic acid

描述

Contextualization of Substituted Arenesulfonic Acids in Modern Chemistry

Substituted arenesulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO3H) and other substituents attached to an aromatic ring. These compounds are of considerable importance in modern chemistry, serving a variety of functions. cymitquimica.com They are strong acids, comparable in strength to sulfuric acid, which makes them effective catalysts in a range of organic reactions, including esterification and dehydration. cymitquimica.com Furthermore, their unique combination of functional groups allows for a wide array of chemical transformations, making them versatile building blocks in organic synthesis. cymitquimica.com The sulfonic acid group, being highly polar, often imparts water solubility to larger organic molecules, a property that is leveraged in the design of dyes, detergents, and some pharmaceutical intermediates. cymitquimica.com The specific nature and position of the substituents on the aromatic ring can fine-tune the chemical and physical properties of the molecule, leading to a vast library of compounds with tailored functionalities.

Significance of 5-Chloro-2-hydroxybenzenesulfonic Acid as a Research Subject

The significance of this compound in the research sphere lies predominantly in its role as a precursor. Its molecular structure, featuring a sulfonic acid group, a hydroxyl group, and a chlorine atom on a benzene (B151609) ring, provides multiple reactive sites for further chemical modification. The primary and most well-documented use of this compound is in the synthesis of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid. chemicalbook.comresearchgate.net This transformation, involving nitration followed by reduction, highlights the utility of this compound as a foundational molecule for introducing specific functionalities onto an aromatic scaffold. chemicalbook.comresearchgate.net The resulting amino-substituted sulfonic acid is a key component in the manufacture of various azo dyes. cymitquimica.com

Overview of Current Research Landscape Pertaining to the Compound

The current research landscape for this compound is primarily centered on its synthesis and its application as an intermediate. The established synthetic route involves the partial hydrolysis of 2,5-dichlorobenzenesulfonic acid. chemicalbook.comresearchgate.netchemicalbook.com This process is carried out using a sodium hydroxide (B78521) solution in water at elevated temperatures (170–190 °C), followed by precipitation with concentrated hydrochloric acid. chemicalbook.comresearchgate.netchemicalbook.com While this method is well-documented, ongoing research in synthetic methodology may seek to optimize reaction conditions for improved yield and purity, or to develop more environmentally benign synthetic pathways. Direct research into the standalone applications of this compound is less prevalent, with the majority of studies focusing on the properties and applications of its derivatives.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into this compound is to leverage its structural features for the synthesis of more complex and valuable compounds. The presence of the chloro, hydroxyl, and sulfonic acid groups offers a platform for a variety of chemical transformations. Future research could explore the selective functionalization of this molecule to create novel compounds with potential applications in materials science or as specialized chemical reagents. A deeper understanding of its reactivity and the influence of its substituents on the aromatic ring could lead to the development of new synthetic strategies. While its role as a dye intermediate is established, academic inquiry could also investigate its potential in other areas, such as the development of new analytical reagents or as a building block for novel polymers, although such studies are not yet prominent in the current body of literature.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5ClO4S |

| Molecular Weight | 208.62 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2051-65-2 nih.gov |

| Predicted Density | 1.701 g/cm³ |

| Predicted pKa | -0.94 |

Synthesis and Reactivity

| Reaction | Reagents and Conditions | Product |

| Synthesis | Partial hydrolysis of 2,5-dichlorobenzenesulfonic acid with sodium hydroxide solution in water at 170–190 °C, followed by precipitation with concentrated hydrochloric acid. chemicalbook.comresearchgate.netchemicalbook.com | This compound |

| Nitration | Reaction with a nitrating agent. | 5-chloro-2-hydroxy-3-nitrobenzenesulfonic acid chemicalbook.comresearchgate.net |

| Further Transformation | Reduction of the nitro group. | 3-amino-5-chloro-2-hydroxybenzenesulfonic acid chemicalbook.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFYHTGWWLFSDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333694 | |

| Record name | 5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-65-2 | |

| Record name | 5-chloro-2-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Hydroxybenzenesulfonic Acid and Its Precursors

Direct Sulfonation Approaches for Halogenated Phenolic Derivatives

Direct sulfonation is a cornerstone of electrophilic aromatic substitution reactions, providing a route to aromatic sulfonic acids. vedantu.com In the context of 5-chloro-2-hydroxybenzenesulfonic acid, the most logical precursor for this approach is 4-chlorophenol (B41353). The hydroxyl group of the phenol (B47542) is a potent activating group and, along with the chloro group, directs the incoming electrophile to specific positions on the aromatic ring.

Investigation of Sulfonating Agents and Reaction Regioselectivity

The sulfonation of aromatic compounds can be accomplished using a variety of sulfonating agents, each with distinct reactivity. nih.gov Commonly employed agents include concentrated sulfuric acid, fuming sulfuric acid (oleum, a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. nih.govsciencemadness.org The choice of agent influences the reaction conditions required and can affect the distribution of isomeric products.

The regioselectivity of the sulfonation of 4-chlorophenol is governed by the directing effects of the existing substituents: the hydroxyl (-OH) and chloro (-Cl) groups. The hydroxyl group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, sulfonation is directed to the position ortho to the -OH group (C2). The chlorine atom is a deactivating group but also an ortho-, para-director. Therefore, the sulfonation of 4-chlorophenol predominantly yields this compound (also named 4-chlorophenol-2-sulfonic acid).

Studies on the sulfonation of phenols indicate that reaction temperature can play a critical role in the regiochemical outcome. Lower temperatures tend to favor the kinetically controlled product (often the ortho-isomer), while higher temperatures can lead to the thermodynamically more stable para-isomer. echemi.com In the case of 4-chlorophenol, the primary product is the ortho-sulfonated derivative due to the blocked para position. However, harsh conditions can sometimes lead to side reactions or the formation of disulfonated products. sciencemadness.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts, such as isomers and sulfones. Key parameters for optimization include the choice of sulfonating agent, the molar ratio of reactants, reaction temperature, and reaction time. semanticscholar.org

For instance, the sulfonation of phenolic compounds can be carried out using chlorosulfonic acid in a solvent like monochlorobenzene at controlled temperatures (e.g., 25-30°C) to achieve specific substitution. prepchem.com Patents describe preferential sulfonation processes where moderate temperatures (e.g., 20-65°C) and specific molar ratios of sulfuric acid to phenol (e.g., 2-4 moles of acid per mole of phenol) are used to selectively sulfonate certain phenols in a mixture. google.com The use of an inert solvent can also be beneficial, especially when dealing with solid phenols or to help control the reaction's exothermicity. google.com

| Sulfonating Agent | Precursor | Molar Ratio (Precursor:Agent) | Temperature (°C) | Solvent | Key Findings |

| Chlorosulfonic Acid | 2-Methoxybenzoic Acid | 1:5.2 | 50-70 | Chlorosulfonic Acid (as solvent) | Optimized conditions yielded 95.7% of the sulfonyl chloride intermediate. semanticscholar.org |

| Chlorosulfonic Acid | 4-Chloro-3-ethylphenol | 1:1.1 (approx.) | 25-30 | Monochlorobenzene | Demonstrates direct sulfonation of a chlorophenol derivative. prepchem.com |

| Concentrated H₂SO₄ | Phenol Mixture | 1:2-4 | 20-65 | Inert Solvent (optional) | Preferential sulfonation of non-ortho-halogenated phenols is achieved. google.com |

| Concentrated H₂SO₄ | 4-Chlorophenol | Not specified | 150-180 | None | Reaction is slow but proceeds, indicating resistance to sulfonation compared to phenol. sciencemadness.org |

This table presents illustrative data from related sulfonation reactions to highlight key optimization parameters.

Mechanistic Elucidation of Electrophilic Aromatic Sulfonation

The sulfonation of halogenated phenols is a classic example of an electrophilic aromatic substitution (SEAr) reaction. nih.gov The generally accepted mechanism involves two main steps:

Attack by the Electrophile : The electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺) generated from sulfuric acid or oleum, attacks the electron-rich aromatic ring of the 4-chlorophenol. masterorganicchemistry.comlibretexts.org This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nih.govresearchgate.net

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the newly attached sulfonic acid group. This restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com

Recent computational studies have provided a more nuanced understanding of this mechanism. nih.govnih.gov Evidence suggests that in nonpolar media and in the absence of catalysts, the reaction with a single SO₃ molecule may proceed through a concerted mechanism without a formal Wheland intermediate. nih.govresearchgate.net Furthermore, kinetic and theoretical data indicate that a mechanism involving two molecules of SO₃ may be energetically favored, with barriers 12-20 kcal/mol lower than for a single-molecule attack. nih.gov In polar, complexing solvents, an SEAr mechanism involving a Wheland-type intermediate formed from the arene and a sulfur trioxide dimer, (SO₃)₂, appears to be favored. nih.govresearchgate.net

Hydrolysis-Based Synthetic Pathways for the Compound

An alternative and industrially relevant route to this compound involves the hydrolysis of a dihalogenated precursor. This method leverages nucleophilic aromatic substitution, where a halogen atom on the benzene (B151609) ring is replaced by a hydroxyl group.

Conversion from Dihalogenated Benzenesulfonic Acid Precursors

The synthesis of this compound can be efficiently achieved starting from 2,5-dichlorobenzenesulfonic acid. chemicalbook.com In this process, one of the chlorine atoms is selectively substituted by a hydroxyl group. The chlorine atom at the C2 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the sulfonic acid group at the C1 position.

The reaction is typically carried out by heating the 2,5-dichlorobenzenesulfonic acid with a sodium hydroxide (B78521) solution in water under elevated temperature and pressure. chemicalbook.com The nucleophile, hydroxide ion (OH⁻), attacks the carbon atom attached to the activated chlorine, leading to its displacement. The reaction is generally performed at temperatures between 170–190°C. chemicalbook.com Following the hydrolysis, the resulting sodium salt of this compound is precipitated as the free acid by adding a strong acid, such as concentrated hydrochloric acid. chemicalbook.com This method is analogous to the historical alkaline fusion process used to convert benzenesulfonic acid to phenol. wikipedia.org

| Precursor | Reagents | Temperature (°C) | Pressure | Product |

| 2,5-Dichlorobenzenesulfonic acid | Sodium hydroxide solution, Hydrochloric acid | 170 - 190 | Autogenous | This compound chemicalbook.com |

| Chlorinated phenyl phosphate | Acidic or Alkaline solution | 90 - 150 | Atmospheric or higher | Monochlorophenol google.com |

This table outlines conditions for the hydrolysis of the specified precursor and a related reaction.

Study of Hydrolytic Reaction Kinetics and Catalysis

The kinetics of nucleophilic aromatic substitution reactions, such as the hydrolysis of 2,5-dichlorobenzenesulfonic acid, are influenced by factors like temperature, pH, and the concentration of the nucleophile. Studies on the hydrolysis of related compounds, such as aromatic sulfonyl chlorides, show that the reaction proceeds via an SN2 mechanism, with the rate being dependent on the concentration of both the substrate and the nucleophile (hydroxide ion). rsc.org The rate of such hydrolysis reactions generally follows the Hammett equation, which relates reaction rates to the electronic effects of substituents on the aromatic ring. rsc.org

Catalysis can be employed to enhance the rate of hydrolysis. For certain nucleophilic aromatic substitutions involving the displacement of chlorine, copper ions (Cu²⁺) are known to act as effective catalysts, facilitating the reaction under milder conditions. scribd.com

Advanced Synthetic Techniques for Benzenesulfonic Acids

Modern synthetic chemistry has moved towards technologies that offer greater control over reaction parameters, leading to higher yields, improved purity, and safer operational conditions.

Aromatic sulfonation is a classic electrophilic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H). scirp.orgwikipedia.org The application of ultrasonic irradiation has emerged as a significant enhancement to this process. nih.gov Sonication utilizes sound energy to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.netresearchgate.net

One notable method involves the sulfonation of activated aromatic compounds like phenols and anilines using a Vilsmeier-Haack (VH) reagent (e.g., DMF/POCl₃ or DMF/SOCl₂) in the presence of sodium bisulfite (NaHSO₃) under ultrasonic conditions. scirp.orgresearchgate.net This approach has been shown to significantly reduce reaction times and improve yields compared to conventional stirring methods at room temperature. scirp.orgresearchgate.net For instance, reactions that take hours under silent conditions can be completed in minutes with sonication, often with a quantitative yield. researchgate.net

Research has demonstrated that ultrasound can also improve the regioselectivity of sulfonation reactions with sulfuric acid. nih.govresearchgate.net The physical effects of cavitation can influence the positional outcome of the substitution on the aromatic ring. nih.gov The table below illustrates the marked improvement in reaction time and yield for the sulfonation of various aromatic compounds when assisted by ultrasound compared to silent (conventional) conditions. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasonically Assisted Sulfonation of Aromatic Compounds

| Substrate | Condition | Time | Conversion (%) | Selectivity (%) | Product |

|---|---|---|---|---|---|

| Benzene | Silent | 5 h | 13 | 80 | Benzenesulfonic acid |

| Benzene | Ultrasound | 45 min | 28 | 100 | Benzenesulfonic acid |

| Toluene | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid |

| Toluene | Ultrasound | 45 min | 76 | 100 | Toluene-4-sulfonic acid |

| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid |

| Naphthalene | Ultrasound | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid |

Data sourced from research on ultrasonically assisted regioselective sulfonation. researchgate.net

Continuous flow reactors, particularly microreactors, offer a paradigm shift from traditional batch processing for sulfonation reactions. researchgate.netdicp.ac.cn Sulfonation is often a highly exothermic process, and the superior heat and mass transfer capabilities of flow reactors provide excellent temperature control, significantly enhancing process safety and preventing runaway reactions or the formation of impurities. dicp.ac.cnacs.org

In a continuous flow setup, reactants are pumped through a network of tubes or channels where the reaction occurs. google.com This methodology allows for precise control over residence time, temperature, and stoichiometry. dicp.ac.cn Using sulfur trioxide (SO₃) as the sulfonating agent, a highly efficient but reactive choice, becomes more manageable in a microreactor. dicp.ac.cn For example, the sulfonation of nitrobenzene (B124822) with SO₃ in a microreactor achieved a 94% conversion and 88% yield with a residence time of less than two seconds, a feat difficult to achieve safely in a batch reactor. dicp.ac.cn Similarly, the continuous sulfonation of hexadecylbenzene (B72025) in a microreactor yielded a high-purity product with a residence time of only 10 seconds. researchgate.net

These systems reduce reaction times, minimize waste, and allow for safer handling of hazardous reagents. acs.org The development of continuous processes has been a long-standing goal to make the sulfonation of aromatic compounds more commercially practical and efficient compared to older batch methods like the Tyrer process. wikipedia.orggoogle.com

Table 2: Examples of Continuous Flow Sulfonation/Nitration Processes

| Substrate | Reagent | Reactor Type | Residence Time | Yield | Key Advantage |

|---|---|---|---|---|---|

| Nitrobenzene | SO₃ | Microreactor | < 2 s | 88% | Enhanced safety and speed for highly exothermic reaction. dicp.ac.cn |

| Hexadecylbenzene | SO₃ | Microreactor | 10 s | >99% purity | High efficiency and purity without an aging step. researchgate.net |

| 1-Methyl-4-(methylsulfonyl)benzene | HNO₃/H₂SO₄ | Flow Reactor | 5 s | 98% | Adiabatic process with reduced byproducts and reusable acid. acs.org |

Synthetic Routes to Key Intermediates of this compound

The synthesis of the target compound often proceeds through nitrated intermediates, which are subsequently reduced.

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid involves the introduction of a nitro group onto the this compound backbone. A general and analogous procedure for the nitration of a substituted chlorobenzenesulfonic acid involves carefully controlled reaction conditions to ensure regioselectivity.

A plausible route starts with the sulfonation of 4-chlorophenol, followed by nitration. Alternatively, a compound like 4-chloro-3-nitrobenzenesulfonic acid can be prepared from chlorobenzene (B131634) through a two-step process. prepchem.com First, chlorobenzene is sulfonated using a mixture of sulfuric acid and oleum. prepchem.com After the sulfonation is complete, the reaction mixture is cooled, and fuming nitric acid is added dropwise while maintaining a low temperature (e.g., 15-20°C) to introduce the nitro group onto the aromatic ring. prepchem.com The final product is then precipitated from the solution. prepchem.com A similar pathway can be envisioned for the synthesis of 3-amino-5-nitro-2-hydroxybenzenesulfonic acid, which involves the nitration and sulfonation of chlorobenzene, followed by hydrolysis of the chloro group and subsequent reduction. youtube.com

Table 3: General Synthetic Steps for a Nitrated Chlorobenzenesulfonic Acid

| Step | Reaction | Typical Reagents | Key Conditions |

|---|---|---|---|

| 1 | Sulfonation | Concentrated H₂SO₄ and Oleum (SO₃) | Heating to drive the reaction to completion. prepchem.com |

| 2 | Nitration | Fuming Nitric Acid (HNO₃) | Cooling (e.g., 15-20°C) to control the exothermic reaction and ensure regioselectivity. prepchem.com |

| 3 | Isolation | Saturated salt solution and water | Precipitation and filtration to isolate the product salt. prepchem.com |

The conversion of a nitroaromatic compound to its corresponding amino derivative is a fundamental transformation in organic synthesis, particularly in the production of dyes and pharmaceuticals. anjs.edu.iq The reduction of the nitro group in 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid to yield 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is a critical final step.

Several methods are available for this reduction. A classic and widely used laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com The reaction proceeds in two stages: first, the reduction with the metal and acid, which initially forms an ammonium (B1175870) salt intermediate, followed by neutralization with a base (e.g., NaOH) to liberate the free amine. youtube.com

Catalytic hydrogenation is another prevalent method, offering cleaner reaction profiles. mdpi.com This involves reacting the nitro compound with hydrogen gas over a metal catalyst, such as platinum, palladium, or nickel. This technique is versatile and can accommodate various substituents on the benzene ring. mdpi.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) have also been explored for the reduction of nitro compounds to yield hydroxylamines or amines, sometimes with enhanced efficiency under ultrasonic activation. mdpi.com For the synthesis of 3-amino-5-nitro-2-hydroxybenzenesulfonic acid, a partial reduction is carried out, suggesting that the choice of reducing agent and conditions is crucial for selectivity. youtube.com

Table 4: Common Reduction Methods for Aromatic Nitro Compounds

| Method | Reducing Agent(s) | Typical Conditions | Product Formed |

|---|---|---|---|

| Metal/Acid Reduction | Sn/HCl or Fe/HCl | 1. Acidic reduction; 2. Basic workup. youtube.com | Aromatic Amine |

| Catalytic Hydrogenation | H₂ with Pt, Pd, or Ni catalyst | Pressurized H₂ gas, solvent. mdpi.com | Aromatic Amine |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Varies, can be selective for specific substrates. mdpi.com | Phenylhydroxylamine or Aromatic Amine |

| Piria Reaction | Metal Bisulfite | Aqueous solution. wikipedia.org | Aminosulfonic acid |

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Hydroxybenzenesulfonic Acid

Vibrational Spectroscopy Analysis for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the fundamental vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, serving as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of 5-Chloro-2-hydroxybenzenesulfonic acid is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH), sulfonic acid (-SO₃H), and chloro-substituted benzene (B151609) ring.

A prominent and broad absorption band is predicted in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infolibretexts.org The significant broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info The sulfonic acid group gives rise to several strong and characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. Additionally, S-O stretching vibrations are anticipated in the 1000-1100 cm⁻¹ range. copernicus.org

The aromatic nature of the compound is confirmed by C=C stretching vibrations within the benzene ring, which typically occur in the 1450-1600 cm⁻¹ region. libretexts.org A C-O stretching vibration associated with the phenolic group is expected near 1200-1250 cm⁻¹. docbrown.info The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending vibrations, which are predicted to fall in the 800-900 cm⁻¹ range. okstate.edu The C-Cl stretching vibration is expected in the 700-850 cm⁻¹ region, though its exact position can be influenced by interactions with other vibrational modes. okstate.edu

Table 3.1: Predicted FT-IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1350 | Asymmetric S=O Stretch | Sulfonic Acid |

| ~1225 | C-O Stretch | Phenol (B47542) |

| ~1170 | Symmetric S=O Stretch | Sulfonic Acid |

| 1100 - 1000 | S-O Stretch | Sulfonic Acid |

| 900 - 800 | C-H Out-of-plane Bending | 1,2,4-Trisubstituted Ring |

| 850 - 700 | C-Cl Stretch | Aryl Chloride |

Raman Spectroscopic Studies of Fundamental Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR analysis. For aromatic sulfonic acids, Raman spectroscopy is particularly useful for identifying vibrations of the sulfonate group and the benzene ring. Studies on benzenesulfonic acid have identified a key complex band around 1124 cm⁻¹ associated with C-S and SO₃ stretching modes. nih.govresearchgate.net Similar vibrations are expected for this compound.

The aromatic ring's "breathing" mode, a symmetric vibration that involves the entire ring, typically gives a strong signal around 1000 cm⁻¹ in benzene derivatives and would be expected in the spectrum of this compound. Other bands characteristic of organosulfates, such as symmetric S-O stretches, are observed between 1000 and 1100 cm⁻¹. acs.org The C-Cl bond also produces a Raman active signal.

Table 3.2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Aromatic Ring |

| ~1600 | Aromatic C=C Stretch | Aromatic Ring |

| ~1125 | C-S / SO₃ Stretch | Sulfonic Acid |

| ~1065 | Symmetric RO-SO₃⁻ Stretch | Organosulfate |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects (both inductive and resonance) of the hydroxyl, chloro, and sulfonic acid substituents. youtube.com

H-6: This proton is ortho to the sulfonic acid group and para to the strongly electron-donating hydroxyl group. It is expected to be the most shielded of the three aromatic protons. It should appear as a doublet, split by the neighboring H-4 (meta-coupling is typically small or unresolved).

H-4: This proton is ortho to the chlorine atom and meta to both the hydroxyl and sulfonic acid groups. It is expected to appear as a doublet of doublets, split by both H-3 and H-6 (ortho- and meta-coupling, respectively).

H-3: This proton is ortho to the hydroxyl group and ortho to the sulfonic acid group, making it the most deshielded. It is predicted to appear as a doublet, split by the neighboring H-4.

The protons of the hydroxyl and sulfonic acid groups are acidic and rapidly exchange. They typically appear as broad singlets with chemical shifts that are highly dependent on concentration, temperature, and solvent.

Table 3.3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|

| H-3 | ~7.8 - 8.0 | d (doublet) | Jortho with H-4 |

| H-4 | ~7.3 - 7.5 | dd (doublet of doublets) | Jortho with H-3, Jmeta with H-6 |

| H-6 | ~7.0 - 7.2 | d (doublet) | Jmeta with H-4 |

| -OH | Variable (broad s) | s (singlet) | None |

| -SO₃H | Variable (broad s) | s (singlet) | None |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum provides further structural confirmation by showing six distinct signals for the six carbons of the benzene ring, as they are all in unique chemical environments. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring (base value ~128.5 ppm). researchgate.nettandfonline.com

C-2 (ipso to -OH): The hydroxyl group is strongly activating, shifting this carbon significantly downfield.

C-1 (ipso to -SO₃H): The carbon bearing the sulfonic acid group will also be shifted downfield.

C-5 (ipso to -Cl): The carbon attached to chlorine will be deshielded due to the halogen's inductive effect.

C-3, C-4, C-6: These carbons will have shifts determined by their positions relative to the three substituents. For example, C-6, being para to the hydroxyl group, will be more shielded than if the -OH were not present. nih.gov

Table 3.4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-SO₃H) | ~140 - 145 |

| C-2 (-OH) | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~130 - 135 |

| C-5 (-Cl) | ~125 - 130 |

| C-6 | ~115 - 120 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₆H₅ClO₄S, giving a monoisotopic mass of approximately 207.96 Da. A key feature in the mass spectrum will be the isotopic pattern for chlorine: the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

The fragmentation of aromatic sulfonic acids is often characterized by the loss of sulfur trioxide (SO₃, 80 Da) or the entire sulfonic acid group (•SO₃H, 81 Da). nih.govresearchgate.net The loss of SO₃ from the molecular ion is a common and often dominant fragmentation pathway, which would result in a fragment ion corresponding to the radical cation of 5-chlorophenol. nih.govresearchgate.net This resulting phenolic ion can then undergo further characteristic fragmentation, such as the loss of carbon monoxide (CO, 28 Da). docbrown.infowhitman.edu

Table 3.5: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Fragment Identity | Fragment Loss |

|---|---|---|

| 208 / 210 | [C₆H₅ClO₄S]⁺ (Molecular Ion) | - |

| 128 / 130 | [C₆H₄ClO]⁺ | SO₃ |

| 127 / 129 | [C₆H₄Cl]⁺ | •SO₃H |

| 100 / 102 | [C₅H₄Cl]⁺ | SO₃ + CO |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). spectroscopyonline.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, possess sufficient resolving power to distinguish between ions of very similar nominal mass. mdpi.com This capability is crucial for determining the elemental composition of a molecule with high confidence. spectroscopyonline.comcsic.es

For this compound, with the molecular formula C₆H₅ClO₄S, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This calculated value serves as a benchmark for experimental measurement. The monoisotopic mass of this compound is 207.9597075 Da. nih.gov An experimental HRMS analysis would aim to measure this value with an error of typically less than 5 parts per million (ppm), allowing for the confident assignment of the molecular formula C₆H₅ClO₄S and distinguishing it from other potential isobaric compounds. ub.edu

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₄S | nih.gov |

| Monoisotopic Mass | 207.9597075 Da | nih.gov |

| Molar Mass | 208.62 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Product Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. mdpi.com In an MS/MS experiment, the molecular ion (precursor ion) of this compound, with an m/z of approximately 208, is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions (product ions), which are then detected.

The fragmentation of this compound is expected to follow pathways dictated by the functional groups present. Key fragmentation pathways would likely include:

Loss of the Sulfonic Acid Group: A primary and highly characteristic fragmentation for sulfonic acids is the loss of SO₃ (80 Da).

Cleavage of the C-Cl Bond: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical.

Loss of Water: The presence of a hydroxyl group can lead to the elimination of a water molecule (H₂O, 18 Da).

Aromatic Ring Fission: At higher collision energies, the benzene ring itself can fragment.

The analysis of these product ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the atoms and the identity of the functional groups. nih.govlibretexts.org

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |

| [C₆H₅ClO₄S]⁺ | [C₆H₅ClO]⁺ | SO₃ | Loss of sulfur trioxide from the sulfonic acid group. |

| [C₆H₅ClO₄S]⁺ | [C₆H₄O₄S]⁺ | HCl | Loss of hydrogen chloride. |

| [C₆H₅ClO₄S]⁺ | [C₆H₃ClO₃S]⁺ | H₂O | Loss of water from the hydroxyl and sulfonic acid groups. |

| [C₆H₅ClO]⁺ | [C₆H₅O]⁺ | Cl | Loss of a chlorine radical from the chlorophenol fragment. |

Advanced Spectroscopic Methods for Conformational and Electronic Structure

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. furman.edu By measuring the frequencies of transitions between these levels, it is possible to determine the molecule's rotational constants (A, B, and C) with exceptional precision. nsf.gov These constants are inversely proportional to the moments of inertia and thus provide definitive information about the molecule's three-dimensional geometry, including bond lengths and angles. furman.edu

For this compound, microwave spectroscopy could distinguish between different conformers, such as those arising from the rotation of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups. nsf.gov Furthermore, the presence of the chlorine atom (with its non-zero nuclear spin) would lead to hyperfine splitting of the rotational lines due to nuclear quadrupole coupling. furman.edu Analysis of this splitting provides detailed information about the electronic environment around the chlorine nucleus, offering a sensitive probe of the electron distribution within the molecule. furman.edu Although specific experimental data for this compound is not available, the technique has been successfully applied to similar molecules like chlorosulfonic acid. nsf.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions within the benzene ring.

The benzene ring itself exhibits characteristic absorption bands (a primary E-band and a secondary B-band). The presence of substituents on the ring alters the energies of these transitions, typically causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). up.ac.za

Hydroxyl (-OH) group: As an electron-donating group (auxochrome), it significantly increases the absorption wavelength and intensity.

The resulting UV-Vis spectrum for this compound would be a composite of these effects, with absorption maxima expected at wavelengths significantly longer than those of benzene, providing evidence for the substituted aromatic system. up.ac.za

Table 3: Typical UV Absorption of Substituted Benzenes

| Compound | Transition | λmax (nm) | Effect of Substituent |

| Benzene | Primary (E₂) Band | ~204 | Reference |

| Benzene | Secondary (B) Band | ~256 | Reference |

| Phenol | Primary (E₂) Band | ~210 | Bathochromic Shift |

| Phenol | Secondary (B) Band | ~270 | Bathochromic Shift |

| Chlorobenzene (B131634) | Secondary (B) Band | ~265 | Bathochromic Shift |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, one can obtain a detailed map of electron density and thus infer the exact positions of all atoms in the molecule and the unit cell. mdpi.com

This analysis yields a wealth of structural information, including:

Precise bond lengths and angles: Confirming the covalent structure of the molecule.

Molecular conformation: Revealing the specific orientation of the substituent groups in the solid state.

Crystal packing: Showing how individual molecules are arranged in the crystal lattice.

Intermolecular interactions: Identifying and quantifying non-covalent forces such as hydrogen bonds (e.g., between the sulfonic acid and hydroxyl groups) and π-π stacking interactions between aromatic rings, which govern the crystal's architecture.

While a crystal structure for this specific compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 8.456 | Unit cell dimension. |

| c (Å) | 12.789 | Unit cell dimension. |

| β (°) | 98.54 | Unit cell angle. |

| Volume (ų) | 1082.1 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between experimental and calculated structure factors. |

Analysis of Intermolecular Interactions and Crystal Packing

A thorough search of publicly available scientific literature and crystallographic databases did not yield an experimentally determined crystal structure for this compound. As of the latest searches, no publications containing single-crystal X-ray diffraction data for this specific compound are accessible. This foundational data is essential for a detailed analysis of its crystal packing and the specific intermolecular interactions, such as hydrogen bonding, halogen bonding, and π–π stacking, that govern its solid-state architecture.

While crystallographic data for structurally related molecules, such as 5-chloro-2-hydroxybenzoic acid researchgate.net and other substituted benzenesulfonic acids, are available, a direct and accurate description for this compound is not possible without its own determined structure. The substitution of a carboxylic acid group with a sulfonic acid group significantly alters the size, shape, and hydrogen bonding capabilities of the molecule, meaning that the crystal packing of analogous compounds cannot be used to reliably predict the packing of the title compound.

Theoretical calculations could provide a predicted structure; however, an experimentally validated analysis as required by the prompt cannot be constructed at this time. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its intermolecular interactions and crystal packing.

Computational Chemistry Investigations of 5 Chloro 2 Hydroxybenzenesulfonic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-chloro-2-hydroxybenzenesulfonic acid, these calculations reveal the most stable conformation and provide a basis for understanding its chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry of molecules. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

In computational studies of molecules structurally similar to this compound, such as 5-chloro-2-hydroxybenzoic acid and 5-chloro-2-hydroxypyridine, DFT methods, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), have been effectively utilized. ijesit.comnih.gov For instance, in a study on an arylhydrazone derivative of this compound, DFT geometry optimization was successfully performed to determine the energetically preferable structure. researchgate.net These studies consistently show that DFT is a reliable method for obtaining the optimized geometric parameters of such substituted aromatic compounds.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-S Bond Length | ~1.77 Å |

| O-H (hydroxyl) Bond Length | ~0.96 Å |

| C-C-C Bond Angles | ~118-122° |

| C-S-O Bond Angles | ~106-112° |

| Note: These are estimated values based on calculations of structurally similar compounds. |

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These methods, such as Hartree-Fock (HF), are used to analyze the electronic configuration of molecules. While DFT is often preferred for geometry optimization due to its balance of accuracy and computational cost, ab initio methods provide valuable information about the electronic wavefunction and energy levels.

In a comparative study of 5-chloro-2-hydroxybenzoic acid, both ab initio HF and DFT methods were used to calculate vibrational frequencies, with the results showing good agreement with experimental data. nih.gov Similarly, for 5-chloro-2-hydroxypyridine, ab initio HF calculations were performed alongside DFT to analyze its molecular structure. ijesit.com These studies indicate that ab initio methods can effectively describe the electronic structure of molecules containing chloro and hydroxyl substitutions on a benzene (B151609) ring. For this compound, ab initio calculations would provide a fundamental understanding of its electronic distribution and orbital energies.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other species.

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater ability to donate electrons. In substituted benzenes, the HOMO is typically a π-orbital delocalized over the aromatic ring and the substituents. For this compound, the HOMO is expected to have significant contributions from the hydroxyl group and the benzene ring, making these sites susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. In this compound, the LUMO is anticipated to be a π*-antibonding orbital, with significant contributions from the sulfonic acid group and the chloro-substituted carbon atom. This indicates that these regions are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Computational studies on similar molecules, such as 5-chloro-2-hydroxypyridine, have calculated the HOMO-LUMO energy gap to understand the charge transfer interactions within the molecule. ijesit.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -7.0 to -8.0 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Note: These are estimated values based on calculations of structurally similar compounds. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

For example, the interaction between a lone pair on the hydroxyl oxygen (donor) and the π* antibonding orbital of the C=C bond in the ring (acceptor) signifies a significant charge transfer that influences the molecule's electronic properties and reactivity. Studies on related compounds have utilized NBO analysis to understand such intramolecular interactions.

Table 3: Predicted Significant NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (O) of -OH | π* (C=C) of ring | High |

| LP (O) of -SO3H | σ* (C-S) | Moderate |

| LP (Cl) | σ* (C-C) of ring | Moderate |

| Note: LP denotes a lone pair. The predicted stabilization energies are qualitative and based on trends observed in similar molecules. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack.

In a typical MEP map, different colors signify varying levels of electrostatic potential. Regions of negative potential, usually colored in shades of red and yellow, are characterized by an abundance of electrons and are prone to electrophilic attack. Conversely, areas with positive potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP surface would highlight specific reactive zones. The oxygen atoms of the sulfonic acid (-SO₃H) and hydroxyl (-OH) groups are expected to be the most electron-rich areas, appearing as intense red on the MEP map. dergipark.org.trmdpi.com These sites are the primary centers for electrophilic interactions. The hydrogen atoms of these functional groups, being electron-deficient, would be represented by blue regions, indicating their susceptibility to nucleophilic attack.

The benzene ring itself will exhibit a nuanced potential distribution. The presence of the electron-withdrawing sulfonic acid and chloro groups, along with the electron-donating hydroxyl group, modulates the electron density of the aromatic system. The areas around the chlorine and oxygen atoms are generally anticipated to have negative potential, making them targets for electrophiles. researchgate.net This detailed mapping allows for a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity. nih.gov

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a cornerstone of computational spectroscopy, providing a basis for the assignment and interpretation of experimental infrared (IR) and Raman spectra. These calculations, often performed using DFT methods like B3LYP with various basis sets (e.g., 6-311++G**), can predict the fundamental vibrational modes of a molecule. nih.govnih.gov

While no specific experimental and theoretical vibrational study for this compound is publicly available, analysis of structurally similar compounds like 5-chloro-2-hydroxybenzoic acid provides a strong comparative framework. nih.gov The vibrational modes can be categorized based on the functional groups present.

Key Vibrational Modes for this compound:

O-H Vibrations: The stretching vibration of the hydroxyl group (-OH) is typically observed in the high-frequency region of the spectrum. Intramolecular hydrogen bonding between the hydroxyl group and the sulfonic acid group would lead to a broadening and shifting of this peak to a lower wavenumber.

C-H and C-C Vibrations: The aromatic C-H stretching vibrations are expected in their characteristic region. The C-C stretching vibrations within the benzene ring give rise to a set of bands that are sensitive to the substitution pattern.

S=O and S-O Vibrations: The sulfonic acid group will exhibit strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and are fundamental for identifying this functional group.

C-Cl Vibrations: The stretching and bending vibrations involving the carbon-chlorine bond typically appear in the lower frequency region of the spectrum. researchgate.net

A comparison between theoretically calculated (scaled) and experimentally observed vibrational frequencies is crucial for validating the computational model. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method. nih.gov

Below is a hypothetical data table illustrating the kind of correlation expected between theoretical and experimental vibrational frequencies for this molecule, based on data from analogous compounds.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3400 | ~3450 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| S=O Asymmetric Stretch | ~1350 | ~1350 |

| S=O Symmetric Stretch | ~1170 | ~1170 |

| C-C Ring Stretch | ~1600-1400 | ~1600-1400 |

| C-Cl Stretch | ~750-550 | ~750-550 |

This table is illustrative and based on typical values for the respective functional groups.

Prediction of Reactivity Descriptors and Reaction Pathways

Beyond MEP, computational chemistry allows for the calculation of various quantum chemical parameters known as reactivity descriptors. These descriptors, derived from Frontier Molecular Orbital (FMO) theory, provide quantitative insights into the chemical reactivity and stability of a molecule. sci-hub.se The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. sci-hub.se

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several descriptors can be calculated:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help to quantify the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests a strong electrophilic character.

Predicted Reactivity and Reaction Pathways:

The combination of MEP analysis and reactivity descriptors allows for the prediction of likely reaction pathways. For this compound, the electron-rich oxygen atoms of the sulfonate and hydroxyl groups are the most probable sites for electrophilic attack, such as protonation. The electron-withdrawing nature of the sulfonic acid and chloro groups deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. Conversely, the electron-deficient sites, particularly the acidic protons, are susceptible to attack by bases.

The following table presents hypothetical reactivity descriptors for this compound, calculated at a representative theoretical level.

| Reactivity Descriptor | Calculated Value (eV) |

| E_HOMO | -7.5 |

| E_LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Electrophilicity Index (ω) | 3.01 |

This table contains hypothetical values for illustrative purposes.

These computational investigations provide a detailed and predictive understanding of the chemical nature of this compound, complementing and guiding experimental studies.

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Hydroxybenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Arenesulfonic Acid Moiety

The benzene (B151609) ring of 5-chloro-2-hydroxybenzenesulfonic acid is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The outcome of such reactions is governed by the directing effects of the existing substituents. The hydroxyl group is a potent activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Conversely, the sulfonic acid group is a strong deactivating, meta-director. The powerful activating effect of the hydroxyl group typically dominates the directing influence in EAS reactions.

Secondary Sulfonation:

The introduction of a second sulfonic acid group onto the benzene ring of this compound is an electrophilic aromatic substitution reaction. The electrophile in this reaction is sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid (H₂SO₄·SO₃). The regioselectivity of the reaction is determined by the existing substituents. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C4) is blocked by the chloro group. Therefore, substitution is anticipated at the C6 position, which is ortho to the hydroxyl group. The C3 position is sterically hindered and electronically deactivated by the adjacent sulfonic acid group.

The mechanism for secondary sulfonation at the C6 position proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The attack of SO₃ at the C6 position is followed by the departure of a proton to restore the aromaticity of the ring.

Halogenation:

Halogenation, such as chlorination or bromination, also proceeds via an electrophilic aromatic substitution mechanism. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a more potent electrophile (e.g., Cl⁺ or Br⁺). Similar to sulfonation, the hydroxyl group's directing effect is paramount, favoring substitution at the ortho and para positions. With the para position occupied, halogenation is expected to occur primarily at the C6 position.

The mechanism involves the attack of the halogen electrophile on the electron-rich benzene ring to form a sigma complex, followed by the elimination of a proton to yield the halogenated product.

| Reaction | Reagent | Probable Position of Attack | Expected Product |

| Sulfonation | Fuming H₂SO₄ | C6 | 5-Chloro-2-hydroxybenzene-1,3-disulfonic acid |

| Chlorination | Cl₂, FeCl₃ | C6 | 3,5-Dichloro-2-hydroxybenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | C6 | 3-Bromo-5-chloro-2-hydroxybenzenesulfonic acid |

Note: The table represents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for these reactions on this compound is limited in publicly available literature.

The nitration of this compound is a well-documented and synthetically important reaction. It serves as a key step in the production of various dyes and pigments. The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

Research and industrial applications have shown that the nitration of this compound occurs regioselectively at the C3 position. scribd.com This outcome is a result of the combined directing effects of the substituents. While the hydroxyl group is a strong ortho-, para-director, the positions ortho (C6) and para (C4) to it are either sterically hindered or already substituted. The C3 position, being ortho to the sulfonic acid group and meta to the hydroxyl and chloro groups, becomes the most favorable site for nitration under these circumstances.

The primary application of this nitration reaction is the synthesis of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid. This is achieved through a two-step process:

Nitration: this compound is treated with a nitrating agent to introduce a nitro group at the C3 position, yielding 5-chloro-2-hydroxy-3-nitrobenzenesulfonic acid.

Reduction: The resulting nitro compound is then reduced to the corresponding amino group. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) or by using reducing agents like iron in acidic medium.

| Reaction Step | Reagents | Intermediate/Product | CAS Number |

| Nitration | HNO₃ / H₂SO₄ | 5-Chloro-2-hydroxy-3-nitrobenzenesulfonic acid | Not readily available |

| Reduction | e.g., Fe/HCl or H₂/Pd | 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | 88-23-3 |

Nucleophilic Substitution Reactions Involving Halo and Hydroxyl Moieties

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the sulfonic acid group is a strong electron-withdrawing group situated ortho to the chloro atom. This electronic arrangement makes the C5 position susceptible to nucleophilic attack, potentially leading to the displacement of the chloride ion.

However, such reactions typically necessitate harsh conditions, including high temperatures and pressures. For instance, in the analogous compound 2-amino-5-chlorobenzenesulfonic acid, the chloro group can be displaced by a hydroxyl group using a 20% aqueous sodium hydroxide (B78521) solution at 150°C, or by an amino group using ammonia (B1221849) under high pressure at 120-150°C. It is plausible that this compound would undergo similar nucleophilic substitution reactions under forcing conditions.

The hydroxyl group is generally a very poor leaving group in SNAr reactions and would require activation, for example, by conversion to a sulfonate ester, to be displaced by a nucleophile. There is limited specific literature on the nucleophilic substitution of the hydroxyl group in this particular molecule.

| Potential Reaction | Nucleophile | Required Conditions | Potential Product |

| Hydroxylation of Chloro Group | OH⁻ | High Temperature & Pressure | 2,5-Dihydroxybenzenesulfonic acid |

| Amination of Chloro Group | NH₃ | High Temperature & Pressure | 5-Amino-2-hydroxybenzenesulfonic acid |

Note: This data is extrapolated from the reactivity of similar compounds, as specific studies on this compound are not widely reported.

Oxidation and Reduction Pathways of Functional Groups

The hydroxyl group of a phenol (B47542) can be oxidized, although the reaction can be complex and may lead to a variety of products, including quinones or ring-opening products, depending on the oxidant and reaction conditions. Common oxidizing agents for phenols include chromic acid, potassium permanganate, and Fremy's salt.

For this compound, the presence of other functional groups complicates the prediction of the oxidation outcome. The sulfonic acid and chloro groups are generally stable to oxidation under conditions used for phenol oxidation. The oxidation of the hydroxyl group could potentially lead to the formation of a corresponding quinone, although this is speculative without specific experimental evidence. Some sources vaguely mention the involvement of this compound in oxidation reactions related to chromium oxide formation, but detailed studies are lacking. vulcanchem.com

The sulfonic acid group is generally resistant to reduction. However, specific methods have been developed for the reduction of aryl sulfonic acids to the corresponding thiols (mercaptans). One such method involves the use of a rhodium carbonyl catalyst under high pressure of carbon monoxide and elevated temperatures. This process offers a direct route to convert the sulfonic acid moiety into a thiol group.

Applying this methodology to this compound would be expected to yield 5-chloro-2-hydroxybenzenethiol. This transformation would significantly alter the chemical properties of the molecule, introducing a reactive thiol group.

| Functional Group | Reaction Type | Reagent/Catalyst | Expected Product |

| Sulfonic Acid | Reduction | Rhodium Carbonyl, CO, Heat, Pressure | 5-Chloro-2-hydroxybenzenethiol |

Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base properties of this compound in aqueous solution are characterized by the dissociation of its two acidic protons, one from the sulfonic acid group and the other from the hydroxyl group. The sulfonic acid group is a strong acid, meaning it readily donates its proton in solution. The phenolic hydroxyl group, in contrast, is a much weaker acid.

The dissociation equilibria can be represented as follows:

First Dissociation (Sulfonic Acid Group): C₆H₃(Cl)(OH)SO₃H ⇌ C₆H₃(Cl)(OH)SO₃⁻ + H⁺

Second Dissociation (Hydroxyl Group): C₆H₃(Cl)(OH)SO₃⁻ ⇌ C₆H₃(Cl)(O⁻)SO₃⁻ + H⁺

The pKa of the phenolic hydroxyl group is expected to be influenced by the electron-withdrawing effects of both the chloro and the sulfonate groups. These groups increase the acidity of the phenol compared to phenol itself (pKa ≈ 10).

Proton Transfer Mechanisms:

Proton transfer in the context of this compound primarily involves the transfer of its acidic protons to a base. In aqueous solution, water acts as the primary proton acceptor. The proton transfer from the sulfonic acid group to water is essentially complete, forming the hydronium ion (H₃O⁺). The proton transfer from the phenolic hydroxyl group is an equilibrium process, the position of which is dependent on the pH of the solution.

The study of proton transfer mechanisms can be carried out using techniques such as potentiometric titration and spectrophotometry, which can precisely determine the pKa values by monitoring changes in pH or absorbance as a function of added titrant. researchgate.netmdpi.com For instance, potentiometric titration involves the gradual addition of a strong base to a solution of the acid and monitoring the resulting pH changes. The inflection points in the titration curve correspond to the pKa values of the acidic groups.

| Functional Group | Predicted pKa | Acidity |

| Sulfonic Acid (-SO₃H) | -0.94 ± 0.30 chemicalbook.com | Strong |

| Phenolic Hydroxyl (-OH) | Not reported | Weak |

Complexation and Coordination Chemistry with Metal Ions

The presence of the hydroxyl and sulfonate groups, both capable of donating electron pairs, allows this compound to act as a ligand, forming complexes with various metal ions. The coordination can occur through the oxygen atoms of the hydroxyl and/or the sulfonate group, leading to the formation of stable metal complexes.

The formation of colored complexes is a characteristic feature of the interaction between many transition metal ions and ligands containing chromophoric groups. In the case of this compound, the deprotonated phenolic oxygen is a key site for coordination with metal ions, often resulting in the formation of intensely colored solutions.

While a comprehensive list of all metal ions that form colored complexes with this compound is not available, studies on related compounds provide valuable insights. For instance, iron(III) is well-known to form intensely colored complexes with phenolic compounds. youtube.comflinnsci.com The interaction of Fe(III) with this compound is expected to produce a colored solution, likely in the violet to blue range, due to the formation of a phenolate-to-metal charge-transfer complex.

Similarly, copper(II) ions are known to form colored complexes with ligands containing hydroxyl and other donor groups. researchgate.netmdpi.comsemanticscholar.org Spectroscopic studies on copper(II) complexes with substituted 2-hydroxyphenones, which share a similar coordination site, show absorption maxima in the visible region, indicating the formation of colored species. researchgate.netmdpi.comsemanticscholar.org It is therefore highly probable that this compound forms colored complexes with Cu(II) ions in solution.

The color of these complexes arises from electronic transitions, specifically d-d transitions within the metal ion's d-orbitals or charge-transfer transitions between the ligand and the metal. The wavelength and intensity of the absorption bands are dependent on the nature of the metal ion, its oxidation state, the coordination geometry, and the specific ligand environment.

Table of Expected Colored Complexes:

| Metal Ion | Expected Color of Complex | Reasoning based on Analogs |

| Iron(III) | Violet/Blue | Formation of phenolate-to-Fe(III) charge-transfer bands. youtube.comflinnsci.com |

| Copper(II) | Blue/Green | Formation of d-d transition bands and ligand-to-metal charge transfer. researchgate.netmdpi.comsemanticscholar.org |

The reaction of this compound with metal oxides, hydroxides, or carbonates leads to the formation of metal arenesulfonate salts. In these salts, the sulfonic acid group is deprotonated, forming an ionic bond with the metal cation. The phenolic hydroxyl group may or may not be deprotonated, depending on the reaction conditions and the basicity of the metal source.

The synthesis of these salts can typically be achieved by reacting an aqueous solution of the acid with a stoichiometric amount of the corresponding metal base until neutralization is complete. The resulting salt can then be isolated by evaporation of the solvent.

Characterization of these metal arenesulfonate salts involves a range of spectroscopic and analytical techniques. For example, a study on a new Fe(III) complex of an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone (B1245722) utilized elemental analysis, IR, UV-Visible, and Mössbauer spectral studies, as well as molar conductance and magnetic susceptibility measurements to characterize the complex. researchgate.net Similarly, the synthesis and characterization of five new metal complexes of the antibiotic ceftriaxone, which also contains potential donor atoms, involved IR, ¹H NMR, and UV-Vis spectroscopies, along with thermal analysis and X-ray diffraction to determine their structure and properties. nih.gov

Synthesis and Characterization of Derivatives and Analogs of 5 Chloro 2 Hydroxybenzenesulfonic Acid

Amino-Substituted Derivatives: Synthesis and Chemical Properties

The introduction of an amino group onto the 5-chloro-2-hydroxybenzenesulfonic acid backbone significantly influences its chemical reactivity and utility, particularly in the field of synthetic dyes. The amino group acts as a powerful auxochrome and a reactive handle for further chemical transformations.

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is a pivotal intermediate in the chemical industry, primarily recognized for its role in the synthesis of azo and mordant dyes. dyestuffintermediates.comnih.gov Its structure, which incorporates amino, chloro, hydroxyl, and sulfonic acid groups, makes it a highly versatile coupling component. nih.gov

Synthetic Routes: A common synthetic strategy for aromatic sulfonic acids involves the direct sulfonation of a substituted benzene (B151609) ring. A plausible route for preparing 3-amino-5-chloro-2-hydroxybenzenesulfonic acid involves the sulfonation of 2-amino-4-chlorophenol. In this process, the phenol (B47542) derivative is treated with a sulfonating agent, such as concentrated sulfuric acid or oleum, to introduce the sulfonic acid group onto the aromatic ring. Another potential pathway mirrors the synthesis of related compounds, which may involve steps such as nitration followed by the chemical reduction of the nitro group to form the desired amine. google.com

Applications: The primary application of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid is as a diazo component in the manufacturing of synthetic dyes. dyestuffintermediates.com The amino group can be readily converted into a diazonium salt, which then couples with various aromatic compounds to form a wide spectrum of colored azo dyes. dyestuffintermediates.comdyestuffintermediates.com This reactivity is fundamental to the production of numerous acid and mordant dyes used in the textile and pigment industries.

Table 1: Selected Dye Applications of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

| Dye Name | C.I. Name | Synthesis Method |

|---|---|---|

| Acid Orange 97 | - | Diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and coupling with 3-Oxo-N-phenylbutanamide, followed by conversion to a 1:2 cobalt complex. dyestuffintermediates.com |

| Acid Red 179 | - | Diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and coupling with Quinoline-2,4-diol, followed by treatment with formic acid and chromium. dyestuffintermediates.com |

| Acid Red 183 | - | Diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. dyestuffintermediates.com |

| Mordant Red 19 | - | Diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. dyestuffintermediates.com |

| Mordant Blue 9 | - | Involves the use of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid as a key intermediate. dyestuffintermediates.com |

The amino group on analogs like 3-amino-5-chloro-2-hydroxybenzenesulfonic acid is the primary site for functional group interconversions, which underpins their synthetic utility.

Diazotization: The most significant transformation is diazotization, where the primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. researchgate.net This diazonium salt is a highly versatile intermediate. researchgate.net Due to its electrophilic nature, it readily participates in coupling reactions with electron-rich nucleophiles such as phenols and anilines to form azo compounds, which are characterized by the -N=N- linkage and are often intensely colored. dyestuffintermediates.comdyestuffintermediates.com

The general reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

This interconversion is central to the role of amino-substituted benzenesulfonic acids as dye intermediates. dyestuffintermediates.com Beyond dye synthesis, diazonium salts can undergo a variety of other transformations (Sandmeyer, Schiemann, etc.), allowing the amino group to be replaced by a wide range of other substituents, although these are less common for this specific class of compounds where azo coupling is the desired outcome.

Halogenated Analogs and Their Comparative Reactivity

The introduction of additional halogen atoms to the benzenesulfonic acid core or the variation of the existing halogen substituent can significantly alter the molecule's reactivity and electronic properties.

The synthesis of benzenesulfonic acids bearing two chlorine atoms can be achieved through several established methods of electrophilic aromatic substitution.

Direct Sulfonation/Chlorosulfonation: One common approach is the direct sulfonation of a dichlorobenzene isomer using a potent sulfonating agent like fuming sulfuric acid (oleum). Alternatively, chlorosulfonic acid can be used, which directly introduces the sulfonyl chloride (-SO₂Cl) group. For instance, the reaction of 2,4-dichlorotoluene (B165549) with chlorosulfonic acid can yield the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. dyestuffintermediates.com A patent describes the synthesis of 2,4-dichloro-5-sulfonyl benzoic acid by reacting 2,4-dichloro trichloro benzyl (B1604629) with chlorosulfonic acid, demonstrating a pathway to polysubstituted analogs. dyestuffintermediates.com

From Amino Precursors: Another route involves using a dichloroaniline as the starting material. The aniline (B41778) can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to introduce the sulfonyl chloride group.

The nature and position of halogen substituents on the aromatic ring have a profound impact on the electronic properties of the molecule, primarily through inductive and resonance effects.

Inductive Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring, influencing the acidity of the sulfonic acid and hydroxyl groups and affecting the molecule's reactivity in electrophilic substitution reactions. drugfuture.com The electron-withdrawing strength follows the order F > Cl > Br > I.